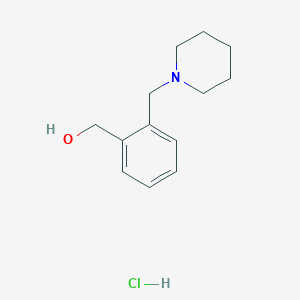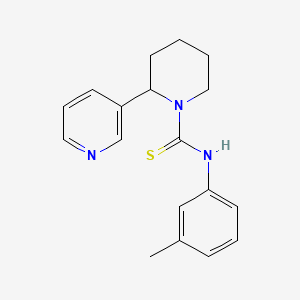![molecular formula C17H15ClN2O3S B2886022 2-[(2-chlorophenyl)methylsulfanylmethyl]-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid CAS No. 847362-46-3](/img/structure/B2886022.png)
2-[(2-chlorophenyl)methylsulfanylmethyl]-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule. It contains a quinoxaline core, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as ketamine, have been synthesized using hydroxy ketone intermediates . The synthesis process typically involves multiple steps, including reactions with various reagents and subsequent dehydration or oxidation .Chemical Reactions Analysis
The chemical reactions a compound can undergo are largely determined by its molecular structure. For example, indole derivatives, which are structurally similar to your compound, have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics such as color, density, hardness, and melting and boiling points . Chemical properties also include the set of chemical changes that the substance can undergo . Specific physical and chemical properties for this compound are not available.Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
Quinoxaline derivatives, including those with chlorophenyl and methylsulfanyl groups, are synthesized for various applications. These compounds are created using different synthetic routes, such as the Friedländer synthesis, which is a key method for constructing quinoxaline frameworks. These methods are pivotal for creating molecules with potential biological activity and for the development of new materials with specific properties (Didenko et al., 2015).
Antimicrobial and Antituberculosis Agents
Quinoxaline derivatives are evaluated for their biological activities, including antimicrobial and antituberculosis effects. The structural modifications on the quinoxaline nucleus, such as the addition of chloro, methyl, or methoxy groups, significantly affect their bioactivity. These compounds show promise as leads for developing new therapeutics against resistant strains of bacteria (Jaso et al., 2005).
Antimalarial Activity
Some quinoxaline derivatives have been investigated for their antimalarial properties. The modifications on the quinoxaline structure can lead to compounds with potent activity against Plasmodium falciparum strains. These studies suggest the potential of quinoxaline derivatives in the development of new antimalarial agents (Görlitzer et al., 2006).
Photovoltaic and Electronic Applications
Quinoxaline derivatives also find applications in materials science, particularly in the development of organic electronics and photovoltaic devices. Their structural and optical properties are studied for applications in thin films and organic–inorganic photodiode fabrication. These compounds contribute to advancements in renewable energy technologies and electronic materials (Zeyada et al., 2016).
Wirkmechanismus
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through covalent bonding, hydrogen bonding, or van der waals interactions .
Biochemical Pathways
It may potentially influence pathways related to its structural analogs .
Pharmacokinetics
Its bioavailability, half-life, and metabolic stability remain unknown .
Result of Action
Without knowledge of its specific targets and mode of action, it is challenging to predict its precise effects .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanylmethyl]-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c18-12-4-2-1-3-11(12)8-24-9-15-16(21)20-14-7-10(17(22)23)5-6-13(14)19-15/h1-7,15,19H,8-9H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAUCCLVKJDYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC2C(=O)NC3=C(N2)C=CC(=C3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chlorophenyl)methylsulfanylmethyl]-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-N'-[4-(2-thienyl)-2-pyrimidinyl]iminoformamide](/img/structure/B2885941.png)


![3-(4-bromophenyl)-6-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2885945.png)


![N,1,2-Trimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]imidazole-4-sulfonamide](/img/structure/B2885949.png)




![4-benzyl-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2885957.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2885959.png)
![N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-4-(2-ethoxyphenoxy)butanamide](/img/structure/B2885960.png)